7-Methoxyimidazo[1,2-a]pyridine
Overview
Description
“7-Methoxyimidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 342613-71-2 . It has a molecular weight of 148.16 . The compound is typically stored in a dry environment at 2-8°C . It is usually in a solid or liquid physical form .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives, which includes 7-Methoxyimidazo[1,2-a]pyridine, involves radical reactions . These reactions can be facilitated through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . For instance, 2-methylimidazo[1,2-a]pyridine can react with bromine and iodine, leading to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .
Molecular Structure Analysis
The linear formula of 7-Methoxyimidazo[1,2-a]pyridine is C8H8N2O . The InChI code for this compound is 1S/C8H8N2O/c1-11-7-2-4-10-5-3-9-8(10)6-7/h2-6H,1H3 .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, including 7-Methoxyimidazo[1,2-a]pyridine, can undergo direct functionalization . This process is considered an efficient strategy for constructing imidazo[1,2-a]pyridine derivatives .
Physical And Chemical Properties Analysis
7-Methoxyimidazo[1,2-a]pyridine has a molecular weight of 148.16 . It is typically stored in a dry environment at 2-8°C . The compound is usually in a solid or liquid physical form .
Scientific Research Applications
Breast Cancer Chemotherapy : Selenylated imidazo[1,2-a]pyridines, including compounds with a 7-methoxyimidazo[1,2-a]pyridine moiety, have shown promising activity against breast cancer cells. They inhibit cell proliferation, induce DNA cleavage, and cause apoptosis in cancer cells (Almeida et al., 2018).
Chemical Synthesis : The synthesis of 2-Mercapto-5-methoxyimidazo[4,5-b]pyridine from 2,6-Dichloropyridine has been explored, indicating the chemical versatility of related compounds (Guan Jin, 2010).
Copper Ion Binding : Studies on the binding of copper ions by 8-substituted-imidazo[1,2-a]pyridines, including methoxy variants, provide insights into potential applications in coordination chemistry (Decock et al., 1989).
Antitumor Agents : Polymethoxylated fused pyridine ring systems, including pyrido[3,2-c]pyridines and others with methoxylated groups, have been synthesized and evaluated for antitumor activity. Some compounds showed effectiveness against various tumor cell lines (Rostom et al., 2009).
Antimicrobial Agents : New dihydroimidazo[1,2-a]pyridines, which are related to 7-Methoxyimidazo[1,2-a]pyridine, have been synthesized and evaluated for their antibacterial and antifungal activities, demonstrating their potential as antimicrobial agents (Salhi et al., 2020).
Serotonin Receptor Antagonists : Conformationally restricted fused imidazole derivatives, including those with imidazo[1,2-a]pyridine structure, have been evaluated as serotonin (5-HT3) receptor antagonists, potentially useful for treating irritable bowel syndrome and cancer chemotherapy-induced nausea and vomiting (Ohta et al., 1996).
Antiulcer Agents : Imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized and evaluated as potential antiulcer agents, showing cytoprotective properties in ethanol and HCl-induced ulcer models (Starrett et al., 1989).
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyridines, including 7-Methoxyimidazo[1,2-a]pyridine, are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have a wide range of applications in medicinal chemistry . Therefore, the future directions for this compound could involve further exploration of its potential applications in drug discovery and development .
properties
IUPAC Name |
7-methoxyimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-7-2-4-10-5-3-9-8(10)6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARHRSPZSZITEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CN2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666269 | |
Record name | 7-Methoxyimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxyimidazo[1,2-a]pyridine | |
CAS RN |
342613-71-2 | |
Record name | 7-Methoxyimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Citations
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